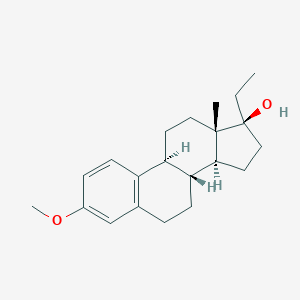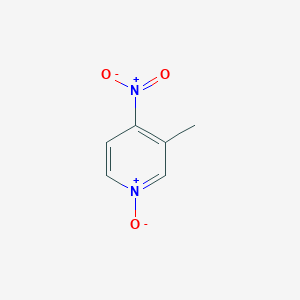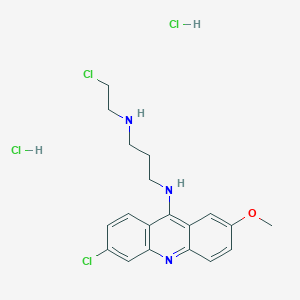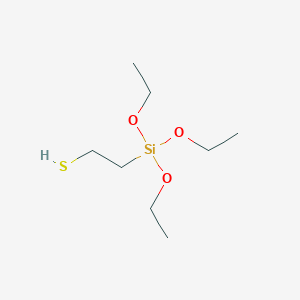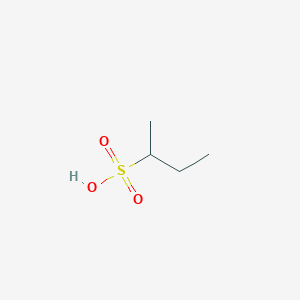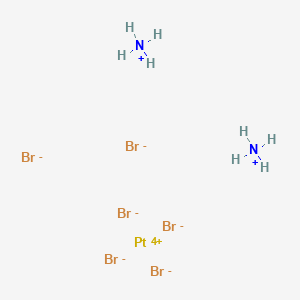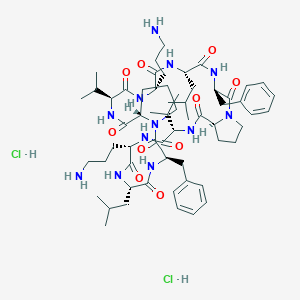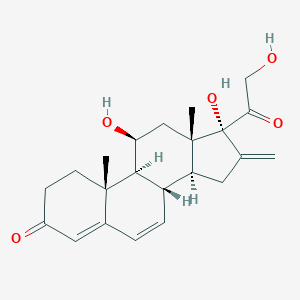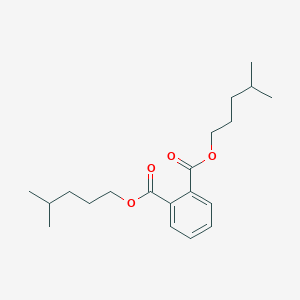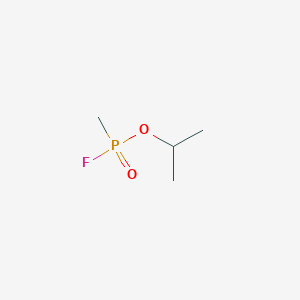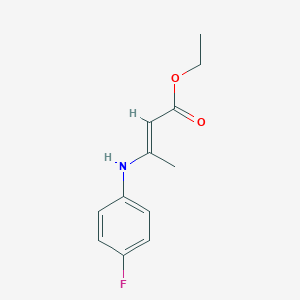
Ethyl 3-(4-fluoroanilino)crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-fluoroanilino)crotonate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, which has been synthesized and characterized, revealing a supramolecular assembly with a three-dimensional network . Although the exact compound of interest is not directly studied in the provided papers, the related compounds give insights into the possible characteristics and behaviors of Ethyl 3-(4-fluoroanilino)crotonate.
Synthesis Analysis
The synthesis of related compounds involves various techniques and conditions. For instance, the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was achieved through a process that included elemental analysis and spectroscopy methods . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized from a precursor involving ammonium acetate in glacial acetic acid . These methods provide a foundation for the synthesis of Ethyl 3-(4-fluoroanilino)crotonate, suggesting that similar conditions and reagents may be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction. For example, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was found to have a three-dimensional supramolecular network . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond . These findings suggest that Ethyl 3-(4-fluoroanilino)crotonate may also exhibit specific molecular interactions and conformations that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, ethyl 4,4,4-trifluorocrotonate was shown to undergo addition reactions with thiols in the presence of catalytic amounts of alkylamines and ammonia . This indicates that Ethyl 3-(4-fluoroanilino)crotonate might also participate in addition reactions under appropriate conditions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, TGA, and DTA . These studies have provided valuable information on the stability, thermal behavior, and spectroscopic fingerprints of the compounds. By analogy, Ethyl 3-(4-fluoroanilino)crotonate is likely to have distinct physical and chemical properties that could be similarly analyzed to understand its potential applications and behavior in various environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Tagging Applications
Preparation of Acid-resistant Tags : A study by Fukuda et al. (2014) discusses the design and synthesis of acid-resistant heavy fluorous tags from ethyl crotonate. These tags are designed for recycling in synthetic systems, indicating the potential application of ethyl crotonate derivatives in facilitating the separation and recovery of target molecules in synthetic chemistry processes (Fukuda et al., 2014).
Organic Synthesis
Regioselective Dipolar Cycloaddition : Research by Schmidt et al. (2012) focuses on developing a regioselective 1,3-dipolar cycloaddition involving various crotonates, including efforts to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate. This highlights the role of crotonate derivatives in constructing complex molecular architectures, suggesting potential pathways for synthesizing related compounds (Schmidt et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-fluoroanilino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDOLSNUNUYBLF-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluoroanilino)crotonate | |
CAS RN |
18529-17-4 |
Source


|
| Record name | NSC158402 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

